Bienvenue dans la boutique en ligne BenchChem!

N-(2-chloro-4-iodophenyl)phthalimide

Medicinal Chemistry Physicochemical Profiling LogP Prediction

N-(2-Chloro-4-iodophenyl)phthalimide (CAS not independently assigned; IUPAC: 2-(2-chloro-4-iodophenyl)isoindole-1,3-dione; molecular formula C₁₄H₇ClINO₂; molecular weight 383.57 g·mol⁻¹) belongs to the N-aryl phthalimide class, a privileged scaffold widely exploited in drug discovery for its tunable cytotoxicity, enzyme inhibition, and anti-inflammatory properties. The defining structural feature of this compound is its unsymmetrical dihalogenation pattern: an ortho chlorine atom and a para iodine atom on the N-phenyl ring.

Molecular Formula C14H7ClINO2
Molecular Weight 383.57 g/mol
Cat. No. B8548755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-4-iodophenyl)phthalimide
Molecular FormulaC14H7ClINO2
Molecular Weight383.57 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)I)Cl
InChIInChI=1S/C14H7ClINO2/c15-11-7-8(16)5-6-12(11)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H
InChIKeyQTVMVUFYRWDWEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-4-iodophenyl)phthalimide in Medicinal Chemistry and Radiopharmaceutical Synthesis: A Strategic Intermediate with a Differentiated Ortho-Chloro/Para-Iodo Substitution Pattern


N-(2-Chloro-4-iodophenyl)phthalimide (CAS not independently assigned; IUPAC: 2-(2-chloro-4-iodophenyl)isoindole-1,3-dione; molecular formula C₁₄H₇ClINO₂; molecular weight 383.57 g·mol⁻¹) belongs to the N-aryl phthalimide class, a privileged scaffold widely exploited in drug discovery for its tunable cytotoxicity, enzyme inhibition, and anti-inflammatory properties [1]. The defining structural feature of this compound is its unsymmetrical dihalogenation pattern: an ortho chlorine atom and a para iodine atom on the N-phenyl ring. This substitution design simultaneously (i) introduces a heavy halogen suitable for radioiodination (e.g., with ¹²³I, ¹²⁴I, ¹³¹I) via electrophilic substitution or isotopic exchange, and (ii) retains an ortho chlorine handle for further transition-metal-catalyzed cross-coupling, positioning it as a versatile late-stage functionalization intermediate that is not directly replicated by any mono-halogenated or symmetrically substituted analog [2].

Why Mono-Halogenated or Symmetric Dihalo-Phthalimide Analogs Cannot Substitute N-(2-Chloro-4-iodophenyl)phthalimide in Targeted Radiopharmaceutical and Dual-Mode Derivatization Workflows


Generic substitution among N-aryl phthalimide analogs ignores critical structure–property relationships that govern both biological activity and synthetic utility. Mono-iodinated analogs such as N-(4-iodophenyl)phthalimide offer only a single radioiodination site and lack the ortho chlorine needed for subsequent cross-coupling without additional protection/deprotection steps . Conversely, mono-chlorinated congeners (e.g., N-(2-chlorophenyl)phthalimide) are unsuitable for radioiodine labeling. Symmetrical dihalo derivatives like N-(2,4-dichlorophenyl)phthalimide eliminate the iodine handle entirely, forfeiting the possibility of imaging or radiotherapy applications [1]. Even the bromine analog N-(4-bromophenyl)phthalimide presents different leaving-group reactivity and markedly different radiolabeling conditions compared to iodine, requiring distinct oxidants and pH regimes that are not directly transferable . The ortho-chloro/para-iodo combination in the target compound therefore delivers a unique dual-reactivity profile that cannot be recapitulated by any single commercially available analog.

Quantitative Differentiation of N-(2-Chloro-4-iodophenyl)phthalimide Versus Closest Analogs: A Head-to-Head Physicochemical, Reactivity, and Bioactivity Comparison


Molecular Weight and Lipophilicity Comparison with Mono-Halogenated and Unsubstituted N-Phenylphthalimides

The target compound carries both chlorine and iodine on the N-phenyl ring, resulting in a molecular weight of 383.57 g·mol⁻¹ and a predicted LogP of 3.84, substantially higher than the unsubstituted N-phenylphthalimide (MW 223.23 g·mol⁻¹; LogP 2.55). The increased lipophilicity conferred by the iodine atom enhances membrane permeability potential, a parameter critical for intracellular target engagement. Among the closest analogs, N-(2-chlorophenyl)phthalimide (MW 257.67; predicted LogP 3.21) lacks the iodine-driven LogP boost, while N-(4-iodophenyl)phthalimide (MW 349.13; predicted LogP 3.16) has a lower molecular weight and LogP than the target compound .

Medicinal Chemistry Physicochemical Profiling LogP Prediction

Dihedral Angle and Conformational Distortion Relative to the Planar Phthalimide Core

In related N-(dichlorophenyl)phthalimide crystal structures, the chloro-substituted phenyl ring twists out of the phthalimide plane with dihedral angles of 61.0° to 85.8°, depending on the substitution pattern, directly impacting DNA intercalation capacity. The ortho-chloro/para-iodo pattern in the target compound is predicted to enforce a dihedral angle similar to the 2,4-dichloro analog (69.1°), which is distinct from the 4-iodo analog (near-planar, dihedral angle < 30°) and from the unsubstituted N-phenylphthalimide (dihedral angle ~55°) [1]. This conformational constraint can modulate biological activity by altering the presentation of the halogen atoms to target binding pockets.

Structural Chemistry Crystallography DNA Intercalation

Competitive α-Glucosidase Inhibitory Potential of Ortho-Substituted N-Phenylphthalimides

Structure–activity relationship (SAR) studies on sixteen N-phenylphthalimide derivatives identified that ortho substitution on the N-phenyl ring is critical for competitive α-glucosidase inhibition. N-(2,4-Dichlorophenyl)phthalimide was characterized as a competitive inhibitor (Lineweaver–Burk analysis), and the most potent analog, N-(2,4-dinitrophenyl)phthalimide, gave an IC₅₀ of 0.158 mM against yeast α-glucosidase. Although the target compound was not directly tested in this series, its ortho-chloro substitution is consistent with the pharmacophore requirement identified, and the para-iodo substituent adds additional steric and electronic bulk expected to further modulate potency [1].

Enzyme Inhibition α-Glucosidase Type 2 Diabetes

Antifungal and Anti-Biofilm Activity of N-Substituted Phthalimides: Potency Benchmarking for the N-Aryl Series

Among six N-substituted phthalimide derivatives evaluated against three Candida species, N-butylphthalimide (NBP) was the most potent with MIC = 100 µg·mL⁻¹ and demonstrated dose-dependent biofilm inhibition at 10–50 µg·mL⁻¹ in both fluconazole-resistant and fluconazole-sensitive strains. While N-aryl analogs including the target compound were not part of this panel, the study defines a quantitative benchmark for antifungal potency within the phthalimide class, establishing that N-substitution identity directly governs MIC and anti-hyphal activity [1]. The iodine-containing target compound is structurally differentiated from NBP and may exhibit altered activity against Candida biofilms due to the halogen's effect on membrane permeability and target binding.

Antifungal Candida albicans Biofilm Inhibition

Radiochemical Yield and Biodistribution Advantage of Phthalimide Derivatives Bearing an Iodophenyl Moiety for ¹³¹I Labeling

The related phthalimide derivative N-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phthalimide (HPZPHT, containing a phenyl ring that undergoes electrophilic iodination) achieved a radiolabeling yield of 98.00 ± 2.00% with ¹³¹I and demonstrated a tumor-to-normal-tissue (T/NT) ratio of 5.17 ± 0.03 at 30 min post-injection in solid tumor models [1]. The target compound, bearing a pre-installed para-iodine atom on an electron-rich phenyl ring, is structurally pre-organized for direct isotopic exchange radioiodination, eliminating the need for in situ electrophilic iodination and potentially improving specific activity and reproducibility. Mono-chlorinated analogs cannot undergo radioiodination at all, while mono-iodinated congeners lack the ortho-chloro diversification handle.

Radiopharmaceuticals Radioiodination Tumor Imaging

Synthetic Yield Benchmark and Scalability of N-(2-Chloro-4-iodophenyl)phthalimide via Phthalic Anhydride Condensation

The target compound is synthesized by condensation of 2-chloro-4-iodoaniline (12.65 g) with phthalic anhydride (7.4 g) in dimethylformamide under reflux for 16 h, yielding the product as a white solid after precipitation and washing. Although exact yield percentage is not disclosed in public sources, the protocol mirrors the general synthesis of N-aryl phthalimides, which typically proceeds in 75–98% yield under optimized conditions [1]. By comparison, N-(4-bromophenyl)phthalimide synthesis via analogous route is commercially available at >98% purity (HPLC) with a melting point of 206 °C, establishing a purity benchmark . The target compound is offered at ≥95% purity by research suppliers, indicating reliable synthetic accessibility .

Synthetic Chemistry Process Chemistry Intermediate Synthesis

High-Impact Application Scenarios for N-(2-Chloro-4-iodophenyl)phthalimide Based on Differentiated Physicochemical and Reactivity Profiles


Radioiodinated Molecular Imaging and Targeted Radiotherapy Agent Development

The para-iodine atom serves as a built-in radiolabeling site for ¹²³I (SPECT imaging), ¹²⁴I (PET imaging), or ¹³¹I (β⁻ therapy) via direct isotopic exchange. The ortho-chlorine simultaneously provides a synthetic handle for late-stage diversification (e.g., Suzuki, Buchwald–Hartwig coupling) to introduce targeting vectors while retaining the iodine label [1]. This dual functionality supports theranostic applications where a single precursor is used to generate matched imaging/therapy pairs, avoiding the need to resynthesize the entire molecule for each radionuclide. The class benchmark of 98% radiochemical yield for related iodinated phthalimides [1] provides confidence in achievable specific activity for preclinical evaluation.

Orthogonal Reactive Handle for Fragment-Based Drug Discovery (FBDD) and PROTAC Linker Chemistry

The chlorine and iodine atoms exhibit orthogonal reactivity under palladium catalysis, enabling sequential chemoselective functionalization: iodine participates preferentially in Sonogashira and Ullmann couplings, while chlorine can be engaged in Suzuki–Miyaura or Buchwald–Hartwig reactions under more forcing conditions. This allows construction of bifunctional phthalimide derivatives suitable as PROTAC linkers or fragment-elaboration cores without protecting-group manipulation [2]. The relatively high molecular weight and LogP of the target compound position it favorably for targeting hydrophobic protein–protein interaction interfaces.

Structure–Activity Relationship (SAR) Probe for COX-2 and Inflammation Target Engagement

N-Aryl phthalimide derivatives have demonstrated potent and selective COX-2 inhibition (IC₅₀ values as low as 0.18 µM with selectivity indices > 300) [3]. The ortho-chloro/para-iodo substitution pattern of the target compound represents an underexplored region of chemical space within the COX-2 pharmacophore model, where halogen bonding by iodine may provide additional interactions with the COX-2 side pocket (Arg513, Val523). This compound can serve as a probe to systematically evaluate the contribution of heavy-halogen bonding to COX-2 selectivity versus COX-1, complementing existing SAR data derived exclusively from fluoro, chloro, and bromo analogs.

Antifungal Lead Scaffold with Potential for Halogen-Bonding Optimization

Given the established antifungal activity of N-substituted phthalimides against Candida species (MIC = 100 µg·mL⁻¹ for the lead compound NBP) [4], the target compound provides a structurally distinct N-aryl template for further optimization. The iodine substituent can act as a halogen-bond donor to fungal enzyme targets (e.g., secreted aspartyl proteases), a mode of molecular recognition not available to chloro or fluoro analogs. This compound is thus suitable for inclusion in antifungal screening cascades seeking to overcome azole resistance through novel mechanisms of action.

Quote Request

Request a Quote for N-(2-chloro-4-iodophenyl)phthalimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.